4H-Thieno[2,3-c]pyran-7(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydrothieno[2,3-c]pyran-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7-6-5(1-3-9-7)2-4-10-6/h2,4H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBKHZVYJDKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into 4h Thieno 2,3 C Pyran 7 5h One Reactivity and Transformations
Ring System Transformations and Rearrangements
The fused ring system of thienopyranones is susceptible to various transformations, including cycloaddition reactions and ring-opening pathways, which allow for the construction of diverse and complex molecular architectures.
Diels-Alder Reactions of Thieno[2,3-c]pyran-7(5H)-one Analogues
Thieno[2,3-c]pyran-3-one analogues serve as stable derivatives of the transient 2,3-dimethylenethiophene and readily participate in Diels-Alder reactions with alkynes. researchgate.net This cycloaddition is followed by a retro-Diels-Alder reaction involving the loss of carbon dioxide to yield benzothiophenes. researchgate.net The regioselectivity of these reactions with unsymmetrical alkynes can vary. researchgate.net Similarly, benzothieno[2,3-c]pyran-3-ones, which are analogues of benzothiophene-2,3-quinodimethane, undergo Diels-Alder reactions with alkynes upon heating to produce dibenzothiophenes after the elimination of carbon dioxide. rsc.org
In a broader context, 2H-pyran-2-ones, in general, are effective dienes in Diels-Alder reactions. chim.itclockss.org When reacting with alkynes, they form unstable 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one systems that readily lose carbon dioxide to afford aromatic products. chim.it The use of alkenes as dienophiles can lead to the isolation of the primary cycloadducts, 4-acylamino-2-oxabicyclo[2.2.2]oct-5-en-3-ones, or their subsequent conversion to cyclohexa-1,3-diene intermediates after CO2 elimination. chim.it The regioselectivity of these [4+2] cycloadditions is governed by the orbital coefficients of the terminal atoms of the diene and dienophile. chim.it
Intramolecular Cycloaddition Reactions
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the stereocontrolled synthesis of polycyclic systems. thieme-connect.de This strategy has been applied to thieno[2,3-c]pyran-3-one derivatives. Specifically, the intramolecular cycloadditions of certain thieno[2,3-c]pyran-3-ones lead to the formation of cycloalka[g]- and cycloalka[e]-benzothiophenes. researchgate.net
The versatility of the IMDA reaction is further highlighted in its application to various heterocyclic systems. For instance, Ugi adducts derived from (E)-3-(furan-2-yl)acrylaldehyde can undergo a spontaneous intramolecular Diels-Alder reaction with high stereoselectivity, leading to furo[2,3-f]isoindole cores. beilstein-journals.org This demonstrates the potential for tandem Ugi/IMDA reactions to construct complex heterocyclic frameworks. beilstein-journals.org
Pyran Ring Rearrangements and Opening Pathways
The pyran-2-one ring is susceptible to nucleophilic attack at positions C-2, C-4, and C-6, often leading to ring-opening and subsequent rearrangements to form new heterocyclic or carbocyclic systems. clockss.org These transformations are influenced by the nature of the nucleophile and the reaction conditions. imist.ma
One notable rearrangement involves a nih.govresearchgate.net sigmatropic shift in a sulfoxide (B87167) derivative to yield an allenyl intermediate. A subsequent researchgate.netresearchgate.net sigmatropic rearrangement of this intermediate, followed by intramolecular cyclization, can produce thienopyranones. imist.ma Another pathway involves the alkylation of a 4-thiopyran-2-one with allylic halides, which, after a researchgate.netresearchgate.net sigmatropic rearrangement and enolization, gives an allyl-ene-thiol. Base-catalyzed cyclization of this intermediate then furnishes thieno[c]pyran-4-one derivatives. imist.ma
Stereochemical Aspects of Thienopyranone Synthesis and Reactivity
The stereochemistry of thienopyranone derivatives plays a critical role in their biological activity. For example, (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide is a key intermediate in the synthesis of the carbonic anhydrase inhibitor Dorzolamide, used to treat glaucoma. The specific (S)-configuration at the C-6 position is crucial for its downstream pharmacological activity. The synthesis of such chiral molecules often involves multi-step sequences designed to control the stereochemical outcome.
The stereoselectivity of reactions involving thienopyranone precursors is also a significant area of study. As mentioned earlier, the intramolecular Diels-Alder reaction of Ugi adducts derived from (E)-3-(furan-2-yl)acrylaldehyde proceeds with a high degree of stereoselectivity, yielding single pairs of enantiomers of the resulting furo[2,3-f]isoindole core. beilstein-journals.org
Reaction Pathway Elucidation for Catalyst-Mediated Processes
Catalysts, particularly those based on transition metals, are instrumental in mediating the formation of thienopyranone frameworks and their subsequent transformations.
Role of Transition Metal Catalysts in C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are highly efficient methods for constructing C-C bonds and are frequently employed in the synthesis of heterocyclic compounds. nih.gov A notable application is the synthesis of thieno[2,3-c]pyran-7-ones through a palladium-mediated cross-coupling of 3-iodothiophene-2-carboxylic acid with terminal alkynes. researchgate.net This reaction proceeds via a tandem coupling-cyclization mechanism. researchgate.net
The choice of catalyst system can influence the reaction pathway. For instance, using a Pd(PPh3)2Cl2/CuI catalyst system in DMF for the reaction between 3-iodothiophene-2-carboxylic acid and terminal alkynes leads to 4-alkynylthieno[2,3-c]pyran-7-ones. researchgate.net However, employing a 10% Pd/C–Et3N–CuI–PPh3 catalyst system can restrict the reaction to the formation of a single C-C bond, yielding 5-substituted thieno[2,3-c]pyran-7-ones. researchgate.net
A domino Stille-like/azacyclization reaction using a palladium catalyst provides another route to thienopyranones. mdpi.com This strategy has been successfully extended to the reaction of 3-iodothiophene-2-carboxylic acid to produce thieno[2,3-c]pyran-7(7H)-one in good yields. nih.govmdpi.com The Sonogashira cross-coupling, another palladium and copper-catalyzed reaction, is a well-established method for forming sp2-sp C-C bonds and has been widely used in the synthesis of various heterocyclic compounds. mdpi.com
The table below summarizes the catalyst systems and resulting products in the synthesis of thienopyranone derivatives.
| Starting Material | Alkyne/Coupling Partner | Catalyst System | Product | Reference |
| 3-Iodothiophene-2-carboxylic acid | Terminal Alkynes | Pd(PPh3)2Cl2, CuI in DMF | 4-Alkynylthieno[2,3-c]pyran-7-ones | researchgate.net |
| 3-Iodothiophene-2-carboxylic acid | Terminal Alkynes | 10% Pd/C–Et3N–CuI–PPh3 | 5-Substituted thieno[2,3-c]pyran-7-ones | researchgate.net |
| 3-Iodothiophene-2-carboxylic acid | Allenylstannanes | Palladium Catalyst | Thieno[2,3-c]pyran-7(7H)-one | nih.govmdpi.com |
Regioselectivity Control in Pyranone Ring Formation
The formation of the pyranone ring in 4H-thieno[2,3-c]pyran-7(5H)-one and its derivatives is a critical step that dictates the final structure of the molecule. Control over the regioselectivity of this ring-closure is paramount for the efficient synthesis of the desired isomer. The primary challenge lies in directing the cyclization to occur in a specific manner, typically distinguishing between different potential cyclization pathways. Research has demonstrated that the choice of catalyst, starting materials, and reaction conditions plays a crucial role in governing the regiochemical outcome.
Catalyst-Dependent Regioselectivity
The selection of the metal catalyst is a key factor in controlling the regioselectivity of the pyranone ring formation. Both copper and palladium-based catalytic systems have been effectively employed, often yielding different regioisomers or levels of selectivity.
In one approach, the use of copper(I) iodide as a catalyst in the reaction of heteroaromatic β-iodo-α,β-unsaturated carboxylic acids with terminal alkynes has been shown to selectively produce 6-endo-dig cyclization products. acs.orgnih.govacs.org This method provides a direct route to the thieno[2,3-c]pyran-7-one core with high regioselectivity. The reaction proceeds through a tandem coupling-oxacyclization sequence. acs.orgnih.gov
Conversely, palladium catalysis offers a different regiochemical control. The palladium-mediated cross-coupling of 3-iodothiophene-2-carboxylic acid with terminal alkynes can be tuned to produce either 5-substituted or 4,5-disubstituted thieno[2,3-c]pyran-7-ones. aurigeneservices.comresearchgate.net The outcome is dependent on the specific palladium catalyst and reaction conditions employed. For instance, using a Pd(PPh₃)₂Cl₂/CuI system in DMF can lead to 5-substituted-4-alkynylthieno[2,3-c]pyran-7-ones, a product of a tandem coupling-cyclization-coupling process. aurigeneservices.com However, by switching to a 10% Pd/C–Et₃N–CuI–PPh₃ catalyst system, the reaction can be halted at the single C-C bond formation stage, yielding 5-substituted thieno[2,3-c]pyran-7-ones with good yields. aurigeneservices.com
Influence of Reaction Conditions and Substrates
Beyond the catalyst, other reaction parameters significantly influence the regioselectivity. The choice of solvent, base, and the electronic and steric nature of the substituents on the starting materials can all direct the cyclization pathway. numberanalytics.comnumberanalytics.com
For instance, in the palladium-catalyzed synthesis, the solvent can impact the product distribution. aurigeneservices.com The reaction of 3-iodothiophene-2-carboxylic acid with 2-methyl-3-butyn-2-ol (B105114) in ethanol (B145695) using a palladium catalyst resulted in a mixture of the 5-substituted product and the 4,5-disubstituted product, highlighting the delicate balance of factors that control the regioselectivity. aurigeneservices.com
The nature of the starting alkyne also plays a role. Alkynes bearing either electron-withdrawing or electron-donating groups have been successfully reacted under copper catalysis to yield the corresponding thieno[2,3-c]pyran-7-ones with consistent regioselectivity. acs.org This suggests that the copper-catalyzed method is robust for a range of substrates.
A study utilizing a silver triflate/p-toluenesulfonic acid co-catalyzed synthesis from 3-alkynylthiophene-2-carboxylates demonstrated absolute regioselectivity for the 6-endo-dig cyclization, affording the desired thieno[2,3-c]pyran-7-ones in good to excellent yields under mild conditions. unimi.it This highlights the potential of alternative catalytic systems to achieve high regiochemical control.
The table below summarizes the regioselective outcomes in the synthesis of this compound derivatives under different catalytic conditions.
| Starting Material | Catalyst System | Solvent | Major Product | Reference |
| 3-Iodothiophene-2-carboxylic acid and terminal alkyne | CuI | DMF | 5-Substituted-4H-thieno[2,3-c]pyran-7(5H)-one | acs.org |
| 3-Iodothiophene-2-carboxylic acid and terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | DMF | 5-Substituted-4-alkynyl-4H-thieno[2,3-c]pyran-7(5H)-one | aurigeneservices.com |
| 3-Iodothiophene-2-carboxylic acid and terminal alkyne | 10% Pd/C, Et₃N, CuI, PPh₃ | - | 5-Substituted-4H-thieno[2,3-c]pyran-7(5H)-one | aurigeneservices.com |
| Methyl 3-alkynylthiophene-2-carboxylate | AgOTf, p-TSA | - | 5-Substituted-4H-thieno[2,3-c]pyran-7(5H)-one | unimi.it |
This control over regioselectivity is a testament to the advancements in synthetic organic chemistry, allowing for the targeted synthesis of complex heterocyclic scaffolds like this compound.
Advanced Spectroscopic and Structural Characterization of 4h Thieno 2,3 C Pyran 7 5h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4H-Thieno[2,3-c]pyran-7(5H)-one derivatives. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the molecular framework can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus. libretexts.org
In derivatives of the thienopyran scaffold, the protons on the pyran ring, particularly the diastereotopic protons of the CH2 groups, and the protons on the thiophene (B33073) ring exhibit characteristic chemical shifts. For instance, in 5,5-Dimethyl-2-(2-phenylacetamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid, the ¹H NMR spectrum shows a singlet at 10.88 ppm attributed to the acidic proton. nih.gov The aromatic protons of the phenyl group appear as a multiplet between 7.37 and 7.43 ppm. nih.gov
Similarly, ¹³C NMR spectroscopy reveals the chemical shifts for all carbon atoms, including quaternary carbons, which are not visible in ¹H NMR. In chromeno[2,3-d]pyrimidine derivatives, a related heterocyclic system, the C=O carbon of the pyranone ring typically resonates downfield, around 196.3 ppm, while the carbons of the pyran ring CH and CH2 groups appear further upfield. d-nb.info The specific chemical shifts are highly dependent on the substituents attached to the core thienopyran ring system.
Below is a table of representative NMR data for a 4H-Thieno[2,3-c]pyran derivative.
Table 1: Representative ¹H NMR Data for a 4H-Thieno[2,3-c]pyran Derivative Data for 5,5-Dimethyl-2-(2-phenylacetamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid in CDCl₃. nih.gov
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.88 | Singlet |
Table 2: Representative ¹³C NMR Data for a Related Chromeno[2,3-d]pyrimidine Derivative Data for 2,8,8-trimethyl-5-(p-tolyl)-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione. d-nb.info
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | 196.3 |
| C=O (Amide) | 162.5 |
| Pyran Ring (CH) | 32.5 |
| Pyran Ring (CH₂) | 50.5 |
| Dimethyl (C(CH₃)₂) | 32.4 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
While 1D NMR identifies the types of protons and carbons, 2D NMR experiments establish the connectivity between them.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. It is crucial for tracing the spin systems within the pyran and thiophene rings and any attached alkyl chains.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of a proton's signal to its corresponding carbon atom. mdpi.com For example, the signal for a proton on the pyran ring can be directly linked to the specific carbon atom of that ring. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons separated by two or three bonds (²JCH and ³JCH). This is particularly powerful for connecting different fragments of the molecule. For example, it can link a proton on the thiophene ring to a quaternary carbon in the pyran ring, confirming the fusion of the two rings. mdpi.comnih.gov It is also instrumental in assigning quaternary carbons, which have no attached protons. mdpi.com
X-ray Crystallography for Definitive Solid-State Structural Determination
Analysis of Molecular Geometry and Conformation
X-ray analysis of thieno[2,3-c]pyran-7-one derivatives has revealed key structural features. In one reported derivative, the thieno[2,3-c]pyran-7-one core was found to be planar. researchgate.net However, in related saturated or partially saturated systems like 4H-pyran or 4H-thiopyran, the six-membered ring often adopts a non-planar conformation to minimize steric strain. Common conformations include the boat or half-chair form. semanticscholar.orgresearchgate.net For example, the 4H-thiopyran ring in a related derivative was found to exist in a boat conformation. semanticscholar.org The specific conformation is influenced by the nature and position of substituents on the ring. The central bicyclic system in a thienopyridine derivative, an analogous fused system, was found to be nearly planar. iucr.org
Table 3: Selected Crystallographic Data for a Related Thienopyran Derivative Data for Ethyl 2-amino-3-cyano-8-methyl-4H-benzo nih.govresearchgate.netthieno[3,2-b]pyran-4-carboxylate. semanticscholar.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. In thieno[2,3-c]pyran-7(5H)-one derivatives, hydrogen bonds and other non-covalent interactions play a significant role in stabilizing the crystal structure.
Commonly observed interactions include:
Hydrogen Bonds : When suitable functional groups like -NH₂ or -OH are present, strong intermolecular hydrogen bonds are often formed. These can involve N–H···N, N–H···O, or O–H···N interactions, which can link molecules into dimers, chains, or more complex three-dimensional networks. researchgate.netsemanticscholar.orgnih.gov For example, studies on related 4H-pyran derivatives show that molecules can be linked into centrosymmetric dimers by N—H⋯N hydrogen bonds. nih.gov
π-π Stacking : The aromatic thiophene ring and any attached phenyl substituents can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. iucr.orgresearchgate.net These are often observed as offset stacking arrangements with centroid-to-centroid distances typically in the range of 3.8 to 3.9 Å. researchgate.net
Other Interactions : Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, has shown that H···H, H···C/C···H, and H···O/O···H contacts often make up a significant portion of the total interactions in the crystal packing of related pyran derivatives. nih.govresearchgate.net In some sulfur-containing heterocycles, S···S and S···C interactions have also been noted. rsc.org
These varied interactions lead to the formation of distinct supramolecular architectures, influencing the material's physical properties, such as melting point and solubility.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for confirming the elemental composition of newly synthesized compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula, as very few combinations of atoms will have the same exact mass. semanticscholar.orgsemanticscholar.org
For a derivative of this compound, HRMS would be used to verify that the experimental mass matches the calculated theoretical mass for the proposed structure, providing strong evidence for its identity.
Furthermore, mass spectrometry experiments, particularly using techniques like Electron Ionization (EI), cause the molecule to fragment in a predictable manner. Analyzing these fragmentation patterns can provide additional structural information. For instance, the mass spectrum of a 4H-pyran derivative showed characteristic fragmentation, helping to confirm the structure. mdpi.com The fragmentation pathways can reveal labile bonds and stable substructures within the molecule, corroborating the connectivity determined by NMR.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful and widely used analytical technique for the structural elucidation of organic compounds. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their functional groups. ksu.edu.sauni-siegen.de When a molecule is irradiated with infrared light, its bonds can stretch, bend, rock, or twist, and each of these vibrational modes has a characteristic energy level. ksu.edu.sa For a vibration to be IR active, it must cause a change in the molecule's dipole moment. ksu.edu.sauni-siegen.de The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), which serves as a unique molecular "fingerprint." This allows for the rapid identification of key functional groups present in a molecule, making it an indispensable tool in the characterization of new synthetic compounds, including heterocyclic systems like this compound and its derivatives. uni-siegen.de
The analysis of the IR spectrum of a this compound derivative allows for the direct confirmation of its core structural features and the identification of appended substituents. The most prominent and diagnostic absorption band for this class of compounds is that of the lactone (cyclic ester) carbonyl group (C=O). This strong absorption typically appears in the region of 1750-1700 cm⁻¹. For instance, in various pyranone and related heterocyclic systems, the carbonyl stretching vibration is consistently observed as a strong peak. In a series of 2-alkyl-5-aryl-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones, which also contain a pyranone-like ring, two distinct C=O signals were observed between 1720 cm⁻¹ and 1692 cm⁻¹. researchgate.netd-nb.info Similarly, for 2-amino-4H-pyran derivatives, the carbonyl stretch is reported in the 1724-1689 cm⁻¹ range. mdpi.com The precise position of the C=O band in this compound derivatives can be influenced by conjugation and the electronic effects of substituents on the heterocyclic framework.
Other key functional groups of the thienopyranone core also give rise to characteristic IR absorptions. The C–O–C stretching vibrations of the pyran ring typically produce strong bands in the 1300-1000 cm⁻¹ region. For a 4H-pyran derivative, Csp²–O and Csp³–O stretching bands were identified at 1228 and 1074 cm⁻¹, respectively. researchgate.net The vibrations associated with the thiophene ring, specifically the C-S stretching, are generally weaker and appear at lower frequencies, often in the 800-600 cm⁻¹ range, though they can sometimes be difficult to distinguish within the complex fingerprint region.
IR spectroscopy is particularly valuable for confirming the successful incorporation of various substituents onto the this compound scaffold during synthesis. For example, the synthesis of 4-alkynylthieno[2,3-c]pyran-7-ones introduced a carbon-carbon triple bond (C≡C), which gives rise to a weak but sharp absorption band around 2260-2100 cm⁻¹. aurigeneservices.com The presence of a hydroxyl (–OH) group, as seen in a 4-(3-hydroxy-3-methylbut-1-ynyl) derivative, would be indicated by a broad absorption band in the 3600-3200 cm⁻¹ region due to O-H stretching. aurigeneservices.com Similarly, amino (–NH₂) groups on derivatives can be identified by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric N-H stretching vibrations. arabjchem.orgscispace.com Nitrile (–C≡N) substituents are easily identified by a sharp, medium-intensity band in the 2260-2220 cm⁻¹ region. scispace.commdpi.com
The following table summarizes the characteristic IR absorption frequencies for the main functional groups found in this compound and its derivatives, based on data from related heterocyclic systems.
Interactive Data Table: Characteristic IR Absorption Frequencies for Thieno[2,3-c]pyran-7(5H)-one Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Notes | Reference |
| Lactone Carbonyl | C=O Stretch | 1750 - 1685 | Strong | Position sensitive to conjugation and ring strain. Observed at 1685-1738 cm⁻¹ in related pyranones. | researchgate.net |
| Pyran Ether | C-O-C Stretch | 1300 - 1050 | Strong | Asymmetric and symmetric stretching bands. | researchgate.net |
| Thiophene | C-S Stretch | 800 - 600 | Weak to Medium | Often coupled with other vibrations in the fingerprint region. | |
| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium, Sharp | Characteristic for 4-alkynyl derivatives. | aurigeneservices.com |
| Hydroxyl | O-H Stretch | 3600 - 3200 | Strong, Broad | Indicative of alcohol or phenol (B47542) substituents. | aurigeneservices.commdpi.com |
| Amino | N-H Stretch | 3500 - 3300 | Medium | Typically two bands for primary amines (asymmetric and symmetric). | arabjchem.orgscispace.com |
| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp | Unambiguous band for cyano-substituted derivatives. | mdpi.comscispace.com |
| Aromatic Ring | C=C Stretch | 1625 - 1440 | Medium to Weak | Multiple bands expected. | arabjchem.org |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium | Found above the aliphatic C-H stretching region. | scispace.com |
| Aliphatic | C-H Stretch | 3000 - 2850 | Medium to Strong | Arises from alkyl substituents or saturated portions of the ring. | scispace.comcore.ac.uk |
Computational Chemistry and Theoretical Studies of 4h Thieno 2,3 C Pyran 7 5h One
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. For 4H-Thieno[2,3-c]pyran-7(5H)-one, DFT is employed to investigate its ground-state electronic properties, molecular geometry, and thermodynamic stability. These calculations are fundamental for understanding the molecule's intrinsic characteristics and serve as the foundation for more advanced theoretical studies. For instance, DFT has been successfully used to study the tautomeric forms and vibrational spectra of related pyrone derivatives. scifiniti.com
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over the pyranone moiety, particularly the carbonyl group.
Table 1: Representative Frontier Molecular Orbital Analysis Data
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Indicates electron-donating ability |
| LUMO Energy | -1.8 | Indicates electron-accepting ability |
Note: The values in this table are illustrative for a heterocyclic system and not specific experimental or calculated values for this compound.
Computational energy minimization is used to identify the most stable three-dimensional arrangement of atoms in a molecule, known as its lowest energy conformation. For this compound, the non-aromatic dihydropyran ring can adopt several conformations, such as chair, boat, or twist forms. DFT calculations can determine the geometry and relative energies of these conformers, predicting the most stable and likely structure under standard conditions. This analysis is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.
Table 2: Hypothetical Conformational Energy Analysis
| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|
| Chair | 0.00 | 95.0 |
| Twist-Boat | +3.5 | 4.5 |
Note: This table presents hypothetical data to illustrate the concept of conformational analysis.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds. nih.govidc-online.com By computing the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C with considerable accuracy. nih.govnrel.gov These theoretical predictions, when compared with experimental data, can confirm the proposed structure of this compound or its derivatives. Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum, helping to assign the absorption bands observed in an experimental spectrum. scifiniti.com
Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O (Carbonyl) | 165.2 | 163.8 |
| Thiophene Cα | 128.5 | 127.9 |
| Thiophene Cβ | 125.1 | 124.6 |
| Pyran O-C | 70.3 | 69.5 |
Note: Data is hypothetical and serves to illustrate the application of DFT in NMR prediction.
Reaction Mechanism Modeling and Transition State Characterization
Understanding the pathways of chemical reactions is fundamental to organic chemistry. Computational modeling allows for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and the characterization of high-energy transition states. smu.edu For reactions involving the this compound scaffold, such as its synthesis or subsequent functionalization, DFT can be used to map out the potential energy surface. This modeling helps to determine the most favorable reaction pathway by calculating the activation energies associated with different proposed mechanisms. For example, the Diels-Alder reactivity of related thieno[2,3-c]pyran-3-ones has been studied to understand their transformation into benzothiophenes. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape Exploration
While energy minimization identifies stable conformations, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations model the atomic motions of the system, offering insights into its conformational flexibility, stability, and interactions with its environment (e.g., a solvent or a biological receptor). For thienopyranone derivatives, MD simulations can explore the accessible conformational space, revealing how the molecule might adapt its shape, for instance, when binding to a protein. Studies on thieno[3,2-c]pyran analogs have utilized MD simulations to examine conformational changes upon binding to enzyme targets like SIRT6 and COX-2. nih.govskku.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thienopyranone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For thienopyranone derivatives, QSAR models can be developed to predict their potential therapeutic effects, such as anti-inflammatory or antimicrobial activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model is constructed to correlate these descriptors with observed biological data. These models are valuable in drug discovery for predicting the activity of untested compounds and guiding the rational design of new derivatives with enhanced potency.
Table 4: Typical Statistical Parameters for a 3D-QSAR Model
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.65 | Indicates the predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.92 | Shows the goodness of fit of the model to the training data. |
| F-value | 120.5 | Represents the statistical significance of the model. |
Note: These statistical values are representative of a robust QSAR model.
In Silico Ligand-Target Binding Prediction via Molecular Docking and Dynamics
Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing in silico ligand-target binding predictions, molecular docking, or molecular dynamics simulations for the compound This compound were found.
While computational studies, including molecular docking and dynamics, are crucial tools in modern drug discovery for predicting the binding affinity and interaction patterns of small molecules with biological targets, published research focusing specifically on this compound in this context is not available in the public domain.
Research in this area has been conducted on structurally related thieno[2,3-c]pyridine (B153571) derivatives, which have been investigated as potential inhibitors of targets like Hsp90. mdpi.comresearchgate.net Similarly, other isomers such as thieno[3,2-c]pyran analogs have been the subject of molecular docking and dynamics simulations to explore their interactions with enzymes like SIRT6 and COX-2. nih.gov However, these findings are specific to the studied derivatives and cannot be directly extrapolated to this compound due to differences in scaffold structure, which would significantly alter binding modes and interaction profiles.
Therefore, the generation of detailed research findings, data tables, and specific interaction analyses as requested for this compound is not possible without available scientific data. Such an analysis would require dedicated computational research to be performed on this specific molecule.
Future Perspectives and Emerging Research Avenues in 4h Thieno 2,3 C Pyran 7 5h One Chemistry
Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure 4H-Thieno[2,3-c]pyran-7(5H)-one Derivatives
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. To date, the synthesis of this compound derivatives has largely focused on racemic preparations. A significant future challenge and opportunity lie in the development of asymmetric methodologies to access enantiomerically pure or enriched compounds. Such methods would enable a more precise investigation of their structure-activity relationships and pharmacological profiles. Several promising strategies could be envisaged for this purpose.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For thieno[2,3-c]pyran-7(5H)-one systems, chiral amine or squaramide catalysts could be employed in key bond-forming reactions. For instance, an asymmetric Michael addition, a reaction successfully used for the synthesis of related pyrano[2,3-c]pyrazoles and dihydropyran derivatives, could be adapted to construct the chiral pyranone ring. nih.govnih.govrsc.orgnih.gov
Biocatalysis: The use of enzymes offers a green and highly selective alternative for producing enantiopure compounds. nih.gov Biocatalytic approaches could include the kinetic resolution of a racemic mixture of this compound derivatives or their precursors using enzymes like lipases or hydrolases. researchgate.net Another avenue is the use of oxidoreductases for the asymmetric reduction of a suitable prochiral ketone precursor to establish the desired stereocenter. nih.gov
Chiral Pool Synthesis: This strategy involves using readily available enantiopure starting materials from nature, such as amino acids or carbohydrates. nih.gov A synthetic route starting from a chiral building block, for example, an optically pure epoxy alcohol, could be designed to construct the thienopyranone skeleton with a predefined stereochemistry. nih.gov
| Methodology | Potential Key Reaction | Catalyst/Reagent Type | Anticipated Advantage | Reference for Analogy |
|---|---|---|---|---|
| Organocatalysis | Michael Addition / Cyclization | Chiral Amines (e.g., Cinchona alkaloids), Squaramides | High enantioselectivity, operational simplicity. | nih.govnih.gov |
| Biocatalysis | Kinetic Resolution | Lipases, Epoxide Hydrolases | Excellent enantioselectivity, environmentally benign conditions. | researchgate.netmdpi.com |
| Chiral Pool Synthesis | Cyclization from Chiral Precursor | L-serine, Chiral Epoxides | Access to specific enantiomers with known absolute configuration. | nih.govnih.gov |
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Scaffold Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and chemical synthesis. nih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle for new this compound derivatives.
Predictive Property Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed using ML algorithms to predict the physicochemical and biological properties (e.g., solubility, permeability, target affinity, ADMET profiles) of virtual libraries of thienopyranone derivatives. researchgate.netnih.gov This allows for the in silico screening of vast numbers of compounds, prioritizing the synthesis of only the most promising candidates and reducing experimental costs. upf.edu
Retrosynthesis Prediction: AI platforms can assist in planning the synthesis of complex target molecules. By analyzing vast databases of chemical reactions, these tools can propose viable synthetic routes to novel this compound analogues, potentially identifying more efficient or innovative pathways than those conceived by human chemists.
| AI/ML Application | Specific Task | Expected Outcome | Relevant AI Technology |
|---|---|---|---|
| Predictive Modeling | ADMET and Activity Prediction | Prioritization of synthetic targets with favorable drug-like properties. | QSPR, Neural Networks, Support Vector Machines |
| Scaffold Design | Generation of Novel Analogues | Discovery of new chemical entities with improved target profiles. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) |
| Synthesis Planning | Retrosynthesis Analysis | Efficient and novel synthetic routes for target compounds. | Rule-based expert systems, Neural network-based models |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Expanding the synthetic toolkit for modifying the this compound core is crucial for generating diverse analogues. Future research will likely focus on exploring reactivity beyond traditional functional group interconversions.
Direct C-H Functionalization: This strategy offers an atom-economical way to introduce complexity by directly converting C-H bonds into C-C, C-N, or C-O bonds. The electron-rich thiophene (B33073) ring of the scaffold is an ideal candidate for such transformations. mdpi.com Palladium-catalyzed C-H arylation or alkylation could allow for the late-stage modification of the thiophene moiety, providing rapid access to a wide array of derivatives. mdpi.com
Ring Transformation Reactions: The pyranone ring is susceptible to various transformations. Under specific conditions, such as treatment with certain nucleophiles or acids, the 4H-pyran ring can undergo ring-opening and subsequent re-cyclization to form different heterocyclic systems, like pyridones or other fused structures. researchgate.netresearchgate.net Exploring these transformations could yield novel scaffolds with distinct biological profiles.
Photocatalysis and Electrochemistry: These modern synthetic methods enable unique transformations under mild conditions. Visible-light photocatalysis could be used to mediate radical-based additions or functionalizations on the thienopyranone core, accessing chemical space that is difficult to reach via traditional thermal reactions.
Expansion of the this compound Scaffold into Underexplored Application Domains
While the primary focus for many heterocyclic compounds is medicinal chemistry, the unique electronic and structural features of the this compound scaffold make it an attractive candidate for applications in materials science.
Organic Electronics: Thiophene-based molecules are cornerstones of organic electronics due to their excellent charge-transport properties. rsc.org The fused, planar structure of the thienopyranone core could be exploited in the design of new organic semiconductors for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). google.comspiedigitallibrary.org The lactone moiety could serve to fine-tune the electronic properties and influence molecular packing in the solid state.
Fluorescent Probes and Dyes: Fused aromatic systems often exhibit interesting photophysical properties. Derivatives of this compound could be developed as fluorescent dyes or sensors. By introducing specific functional groups, it may be possible to create probes that respond to changes in their environment (e.g., pH, metal ions) with a detectable change in fluorescence.
Nonlinear Optical (NLO) Materials: Molecules with a strong donor-π-acceptor architecture can exhibit significant NLO properties. The electron-donating thiophene ring coupled with the pyranone system could serve as a core for building new NLO chromophores, which are of interest for applications in telecommunications and optical computing. acs.org
Agrochemicals: The structural diversity of heterocyclic compounds is also valuable in the search for new herbicides, insecticides, or fungicides. Screening libraries of this compound derivatives could lead to the discovery of new agrochemical leads.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
